methyl 2-({[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate
Description
Methyl 2-({[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a pyrazole-thiazole scaffold with a 3-chlorophenyl substituent and a methyl ester group. The compound’s structure integrates:
- A 1-methylpyrazole ring substituted with a 3-chlorophenyl group at position 2.
- A thiazole ring with a methyl group at position 5 and a methyl ester at position 3.
- A carbonylamino linker bridging the pyrazole and thiazole moieties.
Properties
Molecular Formula |
C17H15ClN4O3S |
|---|---|
Molecular Weight |
390.8 g/mol |
IUPAC Name |
methyl 2-[[5-(3-chlorophenyl)-2-methylpyrazole-3-carbonyl]amino]-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H15ClN4O3S/c1-9-14(16(24)25-3)19-17(26-9)20-15(23)13-8-12(21-22(13)2)10-5-4-6-11(18)7-10/h4-8H,1-3H3,(H,19,20,23) |
InChI Key |
JGDUALAZOPXNQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC(=NN2C)C3=CC(=CC=C3)Cl)C(=O)OC |
Origin of Product |
United States |
Biological Activity
Methyl 2-({[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a compound that integrates diverse pharmacophores, including thiazole and pyrazole moieties. The biological activity of this compound is of significant interest due to its potential applications in medicinal chemistry, particularly in anticancer and anti-inflammatory therapies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 351.83 g/mol. The presence of the thiazole ring and the chlorophenyl group contributes to its pharmacological properties.
Research indicates that compounds containing thiazole and pyrazole structures exhibit various biological activities, including:
- Anticancer Activity : Many thiazole derivatives have shown promising results against different cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis through various pathways, including cell cycle arrest at specific phases (e.g., G2/M phase) .
- Anti-inflammatory Effects : Pyrazole derivatives have been reported to inhibit key inflammatory mediators, suggesting a potential for treating inflammatory diseases .
Anticancer Activity
A study conducted on pyrazole derivatives demonstrated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. For instance:
- IC50 Values : Some derivatives showed IC50 values in the low micromolar range (e.g., 1.1 µM against HCT116 cells) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT116 | 1.1 |
| Compound B | HeLa | 3.3 |
| Compound C | HepG2 | 1.6 |
Anti-inflammatory Activity
The compound's structural features suggest it may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Pyrazoles have been shown to effectively reduce TNF-alpha levels in vitro, indicating potential for anti-inflammatory applications .
Case Study 1: Antiproliferative Effects
In a comparative study involving various thiazole and pyrazole derivatives, this compound was evaluated for its antiproliferative effects on different cancer cell lines. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner.
Case Study 2: Mechanistic Insights
Docking studies revealed that the compound binds effectively to the colchicine site on tubulin, which is crucial for its anticancer activity. This binding disrupts microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .
Scientific Research Applications
Anticancer Applications
The compound has shown promising results in various studies as an anticancer agent. Its structure allows it to interact with different biological targets involved in cancer progression.
Case Studies and Findings
- Inhibition of Tubulin Polymerization : Research indicates that derivatives of pyrazole compounds, including methyl 2-({[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate, can inhibit tubulin polymerization, effectively arresting the cell cycle at the G2/M phase. This mechanism is crucial for the development of new chemotherapeutic agents targeting cancer cell proliferation .
- Growth Inhibition in Cancer Cell Lines : In vitro studies have demonstrated that the compound exhibits significant growth inhibition against various cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). For instance, a related pyrazole derivative showed a mean growth inhibition of 54.25% on HepG2 cells, indicating potential for further development into anticancer therapies .
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory properties.
Antimicrobial Activity
Research has also pointed towards the antimicrobial potential of this compound. Its structural characteristics allow it to exhibit activity against various bacterial strains.
Findings
- Studies have shown that thiazole derivatives possess notable antibacterial properties. The incorporation of pyrazole moieties enhances this activity, making compounds like this compound viable candidates for further exploration as antimicrobial agents .
Structure Activity Relationship (SAR)
Understanding the structure activity relationship is crucial for optimizing the efficacy of this compound.
| Structural Feature | Activity Type | Notes |
|---|---|---|
| Pyrazole Ring | Anticancer | Essential for tubulin polymerization inhibition |
| Thiazole Moiety | Antimicrobial | Enhances antibacterial properties |
| Chlorophenyl Group | Anti-inflammatory | Modulates COX activity |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their substituent variations are summarized in Table 1.
Table 1: Structural Comparison of Pyrazole-Thiazole Derivatives
*Calculated based on molecular formula.
Key Observations:
Ester Group Influence: The methyl ester in the target compound may confer higher metabolic stability compared to ethyl esters (e.g., ), as smaller esters are less prone to hydrolysis.
Halogen Positioning: The 3-chlorophenyl group in the target compound contrasts with the 4-chlorophenyl in .
Thiazole Modifications :
- The 5-methylthiazole in the target compound differs from the 4-methylthiazole in , which could affect electronic properties and hydrogen-bonding capacity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
